N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a cyclopropyl-hydroxypropyl moiety attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.
Addition of the Cyclopropyl-Hydroxypropyl Group: The intermediate is then reacted with 3-cyclopropyl-3-hydroxypropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)urea
- (E)-3-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)acrylamide
Uniqueness
N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is unique due to its oxalamide backbone, which imparts distinct chemical and biological properties compared to similar compounds. Its specific structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-8-7-12(18)9-5-6-9/h1-4,9,12,18H,5-8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSVYLKFQWXEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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